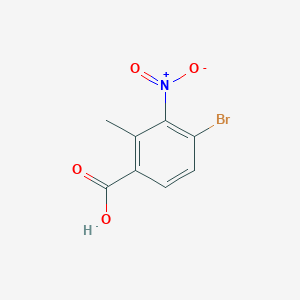

4-Bromo-2-methyl-3-nitrobenzoic acid

CAS No.:

Cat. No.: VC15741058

Molecular Formula: C8H6BrNO4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrNO4 |

|---|---|

| Molecular Weight | 260.04 g/mol |

| IUPAC Name | 4-bromo-2-methyl-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | MXZFUBKSBUDBHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

4-Bromo-2-methyl-3-nitrobenzoic acid features a benzene ring with four distinct functional groups:

-

A bromine atom at the 4th position, enhancing electrophilic substitution reactivity.

-

A methyl group at the 2nd position, contributing steric effects and influencing solubility.

-

A nitro group at the 3rd position, which directs further substitution reactions.

-

A carboxylic acid group at the 1st position, enabling salt formation and hydrogen bonding.

The IUPAC name, 4-bromo-2-methyl-3-nitrobenzoic acid, reflects this substitution pattern. The compound’s structural uniqueness is further captured in its SMILES notation (CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O) and InChIKey (MXZFUBKSBUDBHZ-UHFFFAOYSA-N).

Table 1: Molecular and Physicochemical Properties

The LogP value of 2.83 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for its role as a pharmaceutical intermediate, where bioavailability and membrane permeability are paramount.

Synthesis Methods and Reaction Pathways

Nitration and Bromination Sequence

The synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid typically involves sequential nitration and bromination of a methylbenzoic acid precursor. While detailed protocols are proprietary, general steps include:

-

Nitration: Treatment of 2-methylbenzoic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 3rd position, yielding 2-methyl-3-nitrobenzoic acid.

-

Bromination: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ directs bromine to the 4th position, completing the substitution pattern.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ (cat.) | 0–5 °C | 70–85 |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 25–40 °C | 65–75 |

The regioselectivity of bromination is influenced by the electron-withdrawing nitro group, which deactivates the ring and directs incoming electrophiles to the para position relative to the methyl group.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance safety and efficiency during nitration, a highly exothermic process. Automated systems monitor temperature and reagent stoichiometry to minimize byproducts such as di-brominated derivatives.

Biological Activity and Pharmaceutical Applications

Role in Anticancer Drug Synthesis

4-Bromo-2-methyl-3-nitrobenzoic acid is a key intermediate in synthesizing Lonafarnib, a farnesyltransferase inhibitor used in treating Hutchinson-Gilford progeria syndrome and certain cancers. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups critical for target binding.

Table 3: Pharmacological Relevance

| Application | Mechanism | Target Disease |

|---|---|---|

| Lonafarnib Intermediate | Farnesyltransferase inhibition | Progeria, Pancreatic Cancer |

| Antibacterial Agents | Cell wall synthesis disruption | Gram-positive Infections |

Physical and Chemical Stability

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 149.4±26.5 °C, with rapid mass loss attributable to nitro group elimination and subsequent decarboxylation . Storage recommendations include refrigeration (2–8 °C) under inert atmosphere to prevent degradation.

Solubility Profile

The compound exhibits solubility in:

-

Polar aprotic solvents: DMSO, DMF (>50 mg/mL)

-

Chlorinated solvents: Dichloromethane, chloroform (20–30 mg/mL)

-

Aqueous solutions: Limited solubility (≤1 mg/mL) at neutral pH, improving under basic conditions via carboxylate formation.

| Aspect | Guideline |

|---|---|

| Personal Protection | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood for powder handling |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

Environmental Impact

The bromine and nitro groups pose risks of persistence and toxicity in aquatic ecosystems. Remediation strategies include photocatalytic degradation using TiO₂ nanoparticles, which cleave the aromatic ring under UV light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume